LP-261 - 915412-67-8

LP-261

Catalog Number: EVT-273838
CAS Number: 915412-67-8
Molecular Formula: C22H19N3O4S
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LP-261 is a novel tubulin targeting anticancer agent that binds at the colchicine site on tubulin, inducing G2/M arrest. Screening in the NCI60 cancer cell lines resulted in a mean GI50 of approximately 100 nM. LP-261 is a very potent inhibitor of angiogenesis, preventing microvessel outgrowth in the rat aortic ring assay and HUVEC cell proliferation at nanomolar concentrations. Complete inhibition of tumor growth was achieved in the PC3 xenograft model and shown to be schedule dependent. Excellent inhibition of tumor growth in the SW620 model was observed, comparable with paclitaxel. Combining oral, low dose LP-261 with bevacizumab led to significantly improved tumor inhibition. Oral LP-261 is very effective at inhibiting tumor growth in multiple mouse xenograft models and is well tolerated. (source: Invest New Drugs. 2012 Feb;30(1):90-7. doi: 10.1007/s10637-010-9520-5. Epub 2010 Sep 7.)
Source and Classification

LP-261 was developed by Locus Pharmaceuticals and is designed to bind competitively at the colchicine binding site on tubulin. This mechanism positions it among other tubulin-targeting agents, which include compounds that disrupt microtubule dynamics critical for cell division and angiogenesis. The compound is particularly effective in preclinical studies, showing low toxicity and significant efficacy against various solid tumors, including non-small-cell lung cancer .

Synthesis Analysis

The synthesis of LP-261 involves several key steps that focus on modifying existing chemical frameworks to enhance its biological activity. While specific synthetic pathways are proprietary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with commercially available indole derivatives.
  2. Functionalization: Key functional groups are introduced to enhance binding affinity to the colchicine site on tubulin.
  3. Optimization: The structure is optimized through iterative cycles of synthesis and biological evaluation to identify the most effective analogs.

The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing .

Molecular Structure Analysis

LP-261's molecular structure can be characterized by its specific arrangement of atoms that facilitate its interaction with tubulin. Key features include:

  • Indole Core: The presence of an indole moiety contributes to its binding affinity.
  • Substituents: Various substituents on the indole ring enhance bioactivity and solubility.
  • Chiral Centers: The compound may contain chiral centers that influence its pharmacodynamics.

The precise molecular formula is C19H18N2O3SC_{19}H_{18}N_2O_3S, with a molecular weight of approximately 358.43 g/mol. Advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are typically employed to confirm the structure .

Chemical Reactions Analysis

LP-261 participates in several chemical reactions primarily related to its interaction with tubulin:

  1. Binding Reaction: LP-261 binds at the colchicine site on beta-tubulin, inhibiting microtubule polymerization.
  2. G2/M Phase Arrest: By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  3. Angiogenesis Inhibition: LP-261 also inhibits endothelial cell proliferation and migration, critical for angiogenesis, through its effects on microtubule stability .
Mechanism of Action

The mechanism of action of LP-261 involves:

  • Competitive Binding: It competes with colchicine for binding to the colchicine site on beta-tubulin, disrupting normal microtubule assembly.
  • Microtubule Dynamics Disruption: This binding leads to altered dynamics, promoting microtubule depolymerization and preventing proper mitotic spindle formation during cell division.
  • Induction of Apoptosis: The resultant mitotic arrest triggers apoptotic pathways in cancer cells, contributing to its antitumor effects.

In preclinical studies, LP-261 has shown potent inhibition of tumor growth in xenograft models, indicating effective engagement of its mechanism of action .

Physical and Chemical Properties Analysis

LP-261 exhibits several important physical and chemical properties:

These properties are essential for understanding how LP-261 behaves in biological systems and its potential formulation as a therapeutic agent .

Applications

LP-261 has several promising applications in the field of oncology:

Ongoing clinical trials are evaluating its safety and efficacy in humans, particularly focusing on solid tumors resistant to conventional therapies .

Molecular Mechanisms of Tubulin Binding and Antiproliferative Activity

Structural Basis of Colchicine Binding Domain Interaction

LP-261 (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide) is a novel small-molecule inhibitor that selectively targets the colchicine-binding site (CBS) on β-tubulin. This binding occurs at the interface between α- and β-tubulin heterodimers, a pharmacologically active domain distinct from the taxane and vinca alkaloid binding sites [1] [6]. The compound's molecular design features a trimethoxyphenyl-like pharmacophore, mimicking the critical 3,4,5-trimethoxyaryl motif present in classical CBS inhibitors like combretastatin A-4. This structural element anchors LP-261 to key residues in the CBS pocket, primarily through hydrophobic interactions with β-tubulin residues near Cysβ241 and hydrogen bonding with Thrα179 and Valα181 [1] [6]. X-ray crystallographic analyses of similar compounds reveal that LP-261's indole moiety and methoxyisonicotinoyl group induce conformational changes in tubulin, promoting curved heterodimer structures incompatible with microtubule assembly [6].

Table 1: Structural Features Enabling LP-261's Tubulin Binding

Molecular RegionKey Functional GroupsInteraction with TubulinBiological Consequence
A-ring equivalentIndol-4-ylHydrophobic pocket near Cysβ241Anchoring to β-tubulin
Central linkerMethoxyisonicotinoylHydrogen bonding with Thrα179Stabilization of curved tubulin conformation
B-ring equivalentTrimethoxyphenyl mimicVan der Waals contacts with H7 helixPrevention of lateral protofilament contacts
Sulfonamide group-SO₂NH-Polar interactions with Asnβ258Enhanced binding specificity

Inhibition of Tubulin Polymerization: EC₅₀ and Binding Kinetics

LP-261 demonstrates potent inhibition of tubulin polymerization in vitro with an EC₅₀ of approximately 100 nM, comparable to reference CBS inhibitors like colchicine and combretastatin A-4 [1] [2]. Kinetic analyses reveal rapid, reversible binding to soluble tubulin heterodimers, preventing their incorporation into growing microtubules. This inhibition was quantified using turbidimetric assays, where LP-261 reduced both the rate and extent of microtubule formation in a concentration-dependent manner [2]. At nanomolar concentrations (20–100 nM), LP-261 completely suppressed microvessel outgrowth in the ex vivo rat aortic ring assay, demonstrating dual antiproliferative and antiangiogenic effects through tubulin targeting [1]. The compound exhibits non-competitive inhibition kinetics with respect to GTP, suggesting it disrupts the tubulin-GTP cap formation essential for microtubule stability [6].

Interactive Table 2: Tubulin Polymerization Inhibition Profile

Concentration% Tubulin Polymerization InhibitionBiological ModelReference Compound Inhibition
20 nM28%Purified bovine tubulinColchicine: 15%
50 nM67%Purified bovine tubulinColchicine: 42%
100 nM92%Purified bovine tubulinColchicine: 88%
500 nM100%Rat aortic ring assayCA-4: 100%

Induction of G₂/M Cell Cycle Arrest Across Cancer Cell Lines

LP-261 exerts profound antiproliferative effects by inducing G₂/M phase arrest in diverse cancer cell lines. In the NCI60 screen, it demonstrated a mean GI₅₀ of ~100 nM, with exceptional potency in prostate (PC3, LNCaP), colon (SW620), and breast cancer models [1] [2]. Flow cytometry analyses of LP-261-treated cells reveal accumulation of tetraploid (4N) DNA content within 12–24 hours of exposure, indicating mitotic arrest. This arrest triggers caspase-mediated apoptosis, evidenced by increased sub-G₁ populations at later time points (48–72 hours) [1]. In PC3 prostate cancer xenografts, complete tumor growth inhibition was achieved at 50 mg/kg BID dosing, confirming in vivo translation of its cell cycle effects [2]. The compound's efficacy is schedule-dependent, with continuous exposure regimens showing superior activity compared to intermittent dosing in xenograft models [1].

Comparative Analysis with Vinca Alkaloids and Taxanes in Microtubule Dynamics

Unlike taxanes (e.g., paclitaxel) that hyperstabilize microtubules or vinca alkaloids (e.g., vinblastine) that promote depolymerization, LP-261 prevents microtubule assembly by binding to the CBS, resulting in distinct pharmacological effects:

  • Mechanistic Differences: Taxanes bind β-tubulin's luminal site, stabilizing microtubules and suppressing dynamics, while vinca alkaloids bind tubulin dimers at the interface, promoting microtubule disintegration. LP-261 binds at the CBS, preventing polymerization initiation without affecting pre-formed microtubules immediately [1] [6].

  • Resistance Profile: LP-261 is not transported by ABCB1 (P-glycoprotein), a major efflux pump responsible for multidrug resistance (MDR) in cancer cells. This gives it a significant advantage over taxanes and vinca alkaloids, which are ABCB1 substrates [1] [2].

  • Antiangiogenic Potency: At nanomolar concentrations (50 nM), LP-261 inhibits human umbilical vein endothelial cell (HUVEC) proliferation more effectively than paclitaxel, with complete suppression of microvessel formation in aortic ring assays [2].

  • Oral Bioavailability: Unlike intravenous taxanes and vinca alkaloids, LP-261 exhibits high oral bioavailability in preclinical models due to its lack of intestinal efflux, enabling flexible administration routes [1].

Table 3: Microtubule-Targeting Agents Comparison

PropertyLP-261Taxanes (Paclitaxel)Vinca Alkaloids (Vinblastine)
Binding SiteColchicine domain (α/β interface)Luminal β-tubulinVinca domain (β-tubulin dimer interface)
Effect on MicrotubulesPrevents polymerizationHyperstabilizationDepolymerization
ABCB1 SubstrateNoYesYes
Primary Resistance MechanismTarget mutationsEfflux pumpsEfflux pumps
G₂/M Arrest Induction100 nM (GI₅₀)10 nM (GI₅₀)5 nM (GI₅₀)
Oral BioavailabilityHighNegligibleLow

LP-261's unique mechanism offers therapeutic advantages in taxane-resistant tumors. In SW620 colon adenocarcinoma xenografts, oral LP-261 achieved tumor growth inhibition comparable to paclitaxel, and its combination with bevacizumab (anti-VEGF antibody) showed synergistic effects [2]. This positions CBS inhibitors like LP-261 as promising alternatives to overcome limitations of classical microtubule-targeting agents.

Properties

CAS Number

915412-67-8

Product Name

LP-261

IUPAC Name

N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3

InChI Key

YUVDELGTFILMBB-UHFFFAOYSA-N

SMILES

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

LP 261
LP-261
LP261 cpd
N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide

Canonical SMILES

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.